Macitentan impurity A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

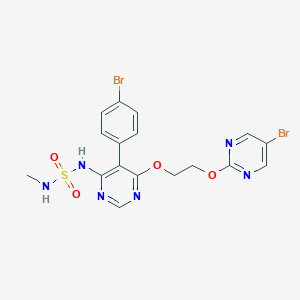

Macitentan impurity A is a complex organic compound that features a pyrimidine core substituted with bromophenyl and bromopyrimidinyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Macitentan impurity A typically involves multiple steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.

Etherification: The oxyethoxy linkage is formed through an etherification reaction, typically using an alkyl halide and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can target the bromine atoms, converting them to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atoms on the phenyl and pyrimidinyl rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.

Substitution: Nucleophiles like amines or thiols, polar aprotic solvents, and mild heating.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Dehalogenated products.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Identification of Impurities

A study identified 35 compounds related to macitentan, including metabolites and degradation products formed under various stress conditions (e.g., pH changes and temperature fluctuations). Among these, certain impurities were found to pose potential toxicity risks, including mutagenicity and carcinogenicity .

Characterization Techniques

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) has been employed to quantify impurities in macitentan formulations. This method allows for the effective separation and identification of compounds within a complex matrix .

Toxicological Implications

The evaluation of Macitentan impurity A's toxicity is essential for regulatory compliance and patient safety. In silico toxicity assessments have been conducted to evaluate the potential risks associated with this impurity.

In Silico Toxicity Assessments

The toxicity profiles of several macitentan-related compounds were analyzed using computational models. Five compounds were identified as critical due to their potential risks related to mutagenicity, tumorigenicity, irritation, and reproductive effects .

Clinical Relevance

The presence of impurities like this compound can influence the pharmacokinetics and pharmacodynamics of the drug. For instance, variations in drug metabolism due to impurities may necessitate dose adjustments or monitoring for adverse effects .

Pharmaceutical Formulations

The stability and efficacy of macitentan formulations are significantly affected by the presence of impurities. Understanding these interactions is crucial for developing stable pharmaceutical products.

Stability Studies

Forced degradation studies have shown that macitentan tablets are sensitive to hydrolysis under acidic and alkaline conditions, as well as thermal stress . These findings underscore the importance of rigorous stability testing in formulation development.

Regulatory Considerations

Pharmaceutical companies must adhere to guidelines set by regulatory bodies regarding impurity limits in drug products. The characterization of this compound is essential for compliance with these regulations .

Clinical Trials

Clinical trials evaluating macitentan's efficacy have also monitored the impact of its impurities on patient outcomes. For example, studies indicated that while macitentan is generally well-tolerated, monitoring for liver enzyme elevations is crucial due to potential hepatotoxicity associated with its impurities .

Impurity Management Strategies

Pharmaceutical manufacturers are developing strategies to minimize impurities during synthesis through optimized processes and stringent quality controls. This includes refining synthetic routes to reduce the formation of unwanted byproducts .

Mécanisme D'action

The mechanism of action of Macitentan impurity A would depend on its specific application. In a biological context, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atoms and sulfamoyl group could play crucial roles in these interactions, enhancing binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(4-bromophenyl)thieno(2,3-d)pyrimidin-4(3H)-one: Similar in having a bromophenyl group and a pyrimidine core.

5,10,15,20-tetrakis(4-bromophenyl)porphyrin: Contains multiple bromophenyl groups but differs in having a porphyrin core.

5-bromopyrimidin-2-ol: Shares the bromopyrimidinyl group but lacks the complex ether and sulfamoyl functionalities.

Uniqueness

What sets Macitentan impurity A apart is its combination of functional groups, which provides a unique set of chemical properties. This makes it particularly versatile for various applications in scientific research and industry.

Activité Biologique

Macitentan is a dual endothelin (ET) receptor antagonist, primarily employed in the treatment of pulmonary arterial hypertension (PAH). It exhibits high affinity for both ETA and ETB receptors, contributing to its therapeutic efficacy. However, the presence of impurities, particularly "Macitentan impurity A," raises questions regarding its biological activity and safety profile. This article delves into the biological activity of this compound, summarizing relevant research findings, pharmacokinetics, and case studies.

Macitentan functions by selectively inhibiting the binding of endothelin-1 (ET-1) to its receptors. This inhibition leads to vasodilation and reduced pulmonary arterial pressure. The potency of macitentan is reflected in its low IC50 values for ETA and ETB receptors, which are approximately 0.5 nM and 391 nM, respectively . In contrast, impurities like this compound may exhibit varying degrees of receptor affinity and activity.

Pharmacokinetics

The pharmacokinetic profile of macitentan indicates that it is absorbed slowly after oral administration, with peak plasma concentrations occurring around 2 hours post-dose . The drug has a high protein binding rate (over 99%), which influences its distribution and efficacy .

Table 1: Pharmacokinetic Parameters of Macitentan

| Parameter | Value |

|---|---|

| Absorption | Slow; T_max = 2 hours |

| Bioavailability | ~30% in rats; ~80% in dogs |

| Protein Binding | >99% |

| Clearance | Low (20% of liver blood flow) |

Safety Profile

Macitentan has shown a favorable safety profile compared to other endothelin receptor antagonists. Notably, it has a lower incidence of hepatotoxicity and peripheral edema . However, the implications of this compound on safety remain less understood.

Efficacy in Animal Models

Research indicates that macitentan significantly improves hemodynamic parameters in various animal models of PAH. For instance, studies using monocrotaline-induced pulmonary hypertension models demonstrated that macitentan effectively reduces mean pulmonary arterial pressure .

Clinical Trials

The SERAPHIN trial is a landmark study that evaluated the efficacy of macitentan in patients with PAH. Results indicated a significant reduction in morbidity and mortality associated with the treatment . However, specific data on this compound's impact in clinical settings remains limited.

Impurity Analysis

A study focused on the impurity profile of macitentan revealed that various impurities, including this compound, were present in tablet formulations. High-performance liquid chromatography (HPLC) methods were utilized to quantify these impurities . Understanding the biological activity of these impurities is critical for ensuring patient safety and drug efficacy.

Table 2: Impurity Profile in Macitentan Tablets

| Impurity Name | Concentration (ppm) |

|---|---|

| This compound | Data not specified |

| Other impurities | Varies by formulation |

Propriétés

IUPAC Name |

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Br2N6O4S/c1-20-30(26,27)25-15-14(11-2-4-12(18)5-3-11)16(24-10-23-15)28-6-7-29-17-21-8-13(19)9-22-17/h2-5,8-10,20H,6-7H2,1H3,(H,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSITRUZDCGGKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Br2N6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.